molecular formula C25H21N3O3S B593665 Tetramethylrhodamine isothiocyanate (mixed isomers) CAS No. 95197-95-8

Tetramethylrhodamine isothiocyanate (mixed isomers)

Cat. No.: B593665
CAS No.: 95197-95-8
M. Wt: 443.5
InChI Key: DTICYSNQBDFZSM-UHFFFAOYSA-N
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Description

Tetramethylrhodamine isothiocyanate (mixed isomers) is a fluorescent dye commonly used in biological and chemical research. It is known for its bright red fluorescence, which makes it an excellent marker for tracking and imaging applications. The compound is often used to label antibodies, proteins, and other biomolecules, allowing researchers to visualize and study various biological processes.

Mechanism of Action

Target of Action

Tetramethylrhodamine Isothiocyanate (TRITC) is primarily used to label proteins, peptides, ligands, synthetic oligonucleotides, and other biomolecules . It is commonly conjugated to antibodies and proteins for cellular imaging applications .

Mode of Action

TRITC is an amine-reactive dye that can create bright red-orange fluorescent bioconjugates . It binds covalently to the amine groups of proteins, peptides, and other biomolecules . This binding is stable, making TRITC one of the most photostable fluorescent labeling reagents available .

Biochemical Pathways

TRITC is used extensively in fluorescence microscopy, including applications such as immunofluorescence and cell tracing . It is also used for tracking the pathway of calcium phosphate/DNA nanoparticles during cell transfection .

Result of Action

The result of TRITC’s action is the creation of bright, red-orange fluorescent bioconjugates that can be detected through fluorescence microscopy . These bioconjugates allow for the visualization of the labeled biomolecules, enabling researchers to track their location and movement within cells.

Action Environment

The fluorescence emission spectra and lifetime of TRITC can be influenced by various environmental factors such as pH and the presence of other chemicals . For instance, low and high pH levels tend to influence TRITC’s emission spectra and fluorescence lifetime . Additionally, the IgG-conjugation of TRITC tends to shift the spectra towards longer wavelengths and change the fluorescence lifetimes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethylrhodamine isothiocyanate is synthesized through the reaction of tetramethylrhodamine with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The reaction is usually carried out at room temperature, and the product is purified through column chromatography to obtain the desired isomeric mixture .

Industrial Production Methods

In industrial settings, the production of tetramethylrhodamine isothiocyanate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and reliability for research applications .

Chemical Reactions Analysis

Types of Reactions

Tetramethylrhodamine isothiocyanate primarily undergoes nucleophilic substitution reactions. The isothiocyanate group reacts with nucleophiles such as amines, thiols, and hydroxyl groups, forming stable thiourea, thiocarbamate, and carbamate linkages, respectively .

Common Reagents and Conditions

Major Products

The major products of these reactions are fluorescently labeled biomolecules, such as proteins and antibodies, which retain the bright red fluorescence of tetramethylrhodamine isothiocyanate. These labeled compounds are used extensively in fluorescence microscopy and flow cytometry .

Scientific Research Applications

Tetramethylrhodamine isothiocyanate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Tetramethylrhodamine isothiocyanate is often compared with other fluorescent dyes such as:

Tetramethylrhodamine isothiocyanate is unique in its combination of bright red fluorescence, stability, and reactivity with a wide range of nucleophiles, making it a versatile tool in scientific research.

Properties

CAS No.

95197-95-8

Molecular Formula

C25H21N3O3S

Molecular Weight

443.5

InChI

InChI=1S/2C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)18-8-5-15(26-14-32)11-21(18)25(29)30;1-27(2)15-8-10-17-21(12-15)31-22-13-16(28(3)4)9-11-18(22)23(17)19-6-5-7-20(26-14-32)24(19)25(29)30/h2*5-13H,1-4H3

InChI Key

DTICYSNQBDFZSM-UHFFFAOYSA-N

SMILES

[O-]C(C(C=C(N=C=S)C=C1)=C1C2=C3C=CC(N(C)C)=CC3=[O+]C4=C2C=CC(N(C)C)=C4)=O.[O-]C(C(C(N=C=S)=CC=C5)=C5C6=C7C=CC(N(C)C)=CC7=[O+]C8=C6C=CC(N(C)C)=C8)=O

Synonyms

5(6)-Tetramethylrhodamine isothiocyanate; 5(6)-TRITC; TRITC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tetramethylrhodamine isothiocyanate (mixed isomers)
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Reactant of Route 5
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Reactant of Route 6
Tetramethylrhodamine isothiocyanate (mixed isomers)

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